4-(4-Chlorophenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one
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Overview
Description
Preparation Methods
The synthesis of 4-(4-chlorophenyl)-5-hydroxy-7,8-dimethyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one involves several steps. One common method starts with the selective nitration of 6-hydroxybenzo[d][1,3]oxathiol-2-one, followed by reduction to form an amino intermediate. This intermediate is then subjected to coupling reactions with various benzaldehydes and heteroaromatic aldehydes to yield the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(4-Chlorophenyl)-5-hydroxy-7,8-dimethyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
4-(4-Chlorophenyl)-5-hydroxy-7,8-dimethyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one has several scientific research applications:
Medicinal Chemistry: It has been evaluated as a potential atypical antipsychotic agent due to its ability to exhibit D2 and 5-HT2 antagonist activity.
Biological Studies: The compound is used in studies related to dopamine and serotonin receptor antagonism, which are crucial for understanding psychiatric disorders like schizophrenia.
Industrial Applications: It is utilized in the synthesis of various derivatives for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-hydroxy-7,8-dimethyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with dopamine D2 and serotonin 5-HT2 receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity in the brain, which is essential for its potential antipsychotic effects .
Comparison with Similar Compounds
Similar compounds include other benzo[d][1,3]oxathiol-2-ones, such as:
6-Hydroxy-benzo[d][1,3]oxathiol-2-one: Known for its potential anticancer activity.
7-(4-Chlorophenyl)-5-hydroxybenzo[d][1,3]oxathiol-2-one: Used in various biological evaluations. 4-(4-Chlorophenyl)-5-hydroxy-7,8-dimethyl-2H-naphtho[2,1-d][1,3]oxathiol-2-one stands out due to its unique substitution pattern, which enhances its biological activity and potential therapeutic applications
Properties
Molecular Formula |
C19H13ClO3S |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one |
InChI |
InChI=1S/C19H13ClO3S/c1-9-7-13-14(8-10(9)2)17-18(24-19(22)23-17)15(16(13)21)11-3-5-12(20)6-4-11/h3-8,21H,1-2H3 |
InChI Key |
WDVCFSNICJVORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C3=C(C(=C2O)C4=CC=C(C=C4)Cl)SC(=O)O3 |
Origin of Product |
United States |
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